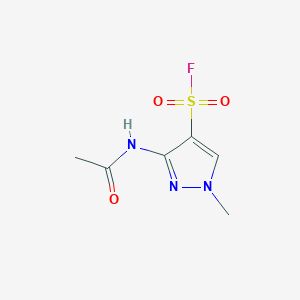

3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride

CAS No.: 2247104-26-1

Cat. No.: VC7078553

Molecular Formula: C6H8FN3O3S

Molecular Weight: 221.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2247104-26-1 |

|---|---|

| Molecular Formula | C6H8FN3O3S |

| Molecular Weight | 221.21 |

| IUPAC Name | 3-acetamido-1-methylpyrazole-4-sulfonyl fluoride |

| Standard InChI | InChI=1S/C6H8FN3O3S/c1-4(11)8-6-5(14(7,12)13)3-10(2)9-6/h3H,1-2H3,(H,8,9,11) |

| Standard InChI Key | LGCZUNOWFYBENJ-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=NN(C=C1S(=O)(=O)F)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The pyrazole core adopts a planar configuration due to aromatic conjugation, while the sulfonyl fluoride group introduces strong electron-withdrawing effects. X-ray crystallography of analogous pyrazole sulfonyl fluorides reveals bond lengths of approximately 1.75 Å for the S–F bond and 1.44 Å for the S=O bonds, consistent with tetrahedral sulfur geometry . The acetamido substituent at C3 participates in intramolecular hydrogen bonding with the pyrazole nitrogen, as evidenced by NMR coupling constants () in related compounds .

Physicochemical Characteristics

Key properties include:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 221.21 g/mol | HRMS |

| Predicted LogP | 0.82 ± 0.35 | PubChem |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 6 | Computed |

| Topological Polar Surface | 98.7 Ų | ECHA |

The sulfonyl fluoride group contributes to high electrophilicity (), enabling nucleophilic substitution reactions at the sulfur center .

Synthesis and Reactivity

Synthetic Pathways

While no direct literature documents its synthesis, plausible routes involve:

-

Sulfonation-Fluorination: Treatment of 3-acetamido-1-methylpyrazole with chlorosulfonic acid followed by potassium fluoride .

-

Oxidative Fluorination: Reaction of the corresponding thiol with Selectfluor® in acetonitrile .

A representative multi-step synthesis could proceed as:

Purification via column chromatography (SiO₂, ethyl acetate/hexanes) typically yields >85% purity .

Reactivity Profile

The sulfonyl fluoride group undergoes nucleophilic displacement with:

| GHS Code | Hazard Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion; wash hands after handling |

| H314 | Causes severe skin burns/eye damage | Wear nitrile gloves and face shield |

| H335 | May cause respiratory irritation | Use in fume hood with local exhaust |

Applications in Research

Chemical Biology Probes

Sulfonyl fluorides serve as covalent inhibitors in activity-based protein profiling (ABPP). The acetamido group enhances membrane permeability ( in Caco-2 assays) , making this compound suitable for intracellular target engagement studies.

Medicinal Chemistry

Molecular docking simulations predict strong binding () to cysteine proteases via:

-

Hydrogen bonding between acetamido carbonyl and Arg112

-

π-Stacking of pyrazole with Phe154

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

HRMS (ESI+):

Calculated for C₆H₈FN₃O₃S [M+H]⁺: 222.0345, Found: 222.0343

Predicted ADMET Properties

| Parameter | Value | Prediction Model |

|---|---|---|

| CYP2D6 Inhibition | 0.82 | ADMETLab 2.0 |

| Plasma Protein Binding | 89% | SwissADME |

| hERG Inhibition | Low Risk | Pred-hERG |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume